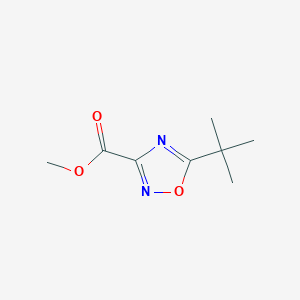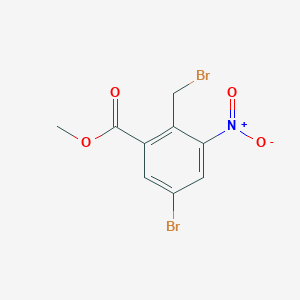![molecular formula C9H23N3 B13929904 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- is a chemical compound with the molecular formula C8H20N2. It is a derivative of 1,2-propanediamine, where the amino groups are substituted with dimethylaminoethyl and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- typically involves the reaction of 1,2-propanediamine with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{1,2-Propanediamine} + \text{Dimethylamine} + \text{Ethylene Oxide} \rightarrow \text{1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reactants. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminopropane: A simpler analog with two primary amino groups.
N1-Isopropyl-2-methyl-1,2-propanediamine: A related compound with different substituents on the amino groups.
N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-1,2-ethanediamine: Another derivative with additional methyl groups.
Uniqueness
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H23N3 |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
1-N-[2-(dimethylamino)ethyl]-1-N,2-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C9H23N3/c1-9(2,10)8-12(5)7-6-11(3)4/h6-8,10H2,1-5H3 |
Clave InChI |
RCZNSGBSKPNEBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)CCN(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)
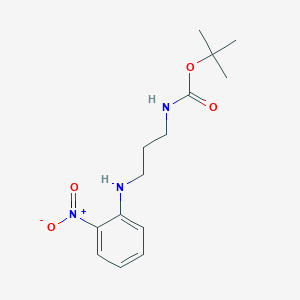
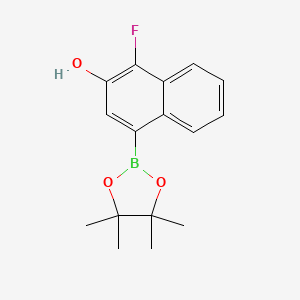
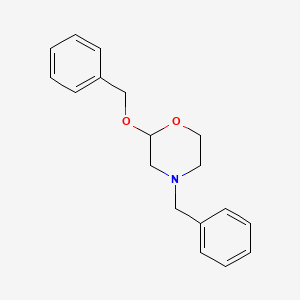
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)
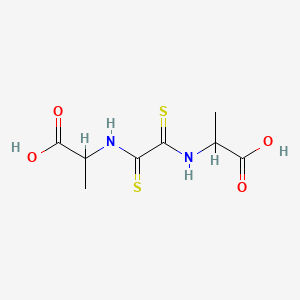
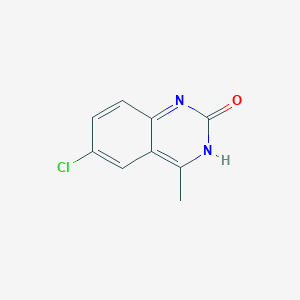
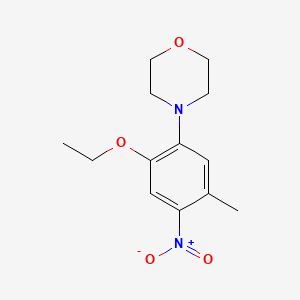
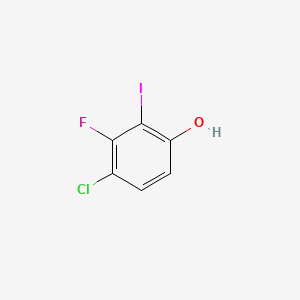
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)

